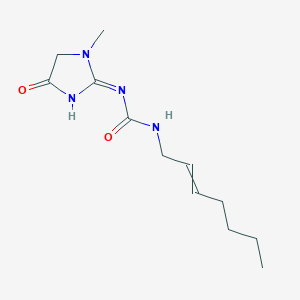
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound Its structure includes a heptenyl group, an imidazolidinone ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea likely involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the heptenyl group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
Scientific Research Applications
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea could have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Evaluating its use in materials science or as a catalyst.
Mechanism of Action
The mechanism of action for (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other urea derivatives or imidazolidinone-containing molecules. These compounds could share structural features or functional groups with (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and its potential applications. Comparing its properties and reactivity with similar compounds could highlight its advantages or limitations.
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H20N4O2/c1-3-4-5-6-7-8-13-12(18)15-11-14-10(17)9-16(11)2/h6-7H,3-5,8-9H2,1-2H3,(H2,13,14,15,17,18) |
InChI Key |
CEEHNEOGUQOYNS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC=CCNC(=O)/N=C/1\NC(=O)CN1C |
Canonical SMILES |
CCCCC=CCNC(=O)N=C1NC(=O)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


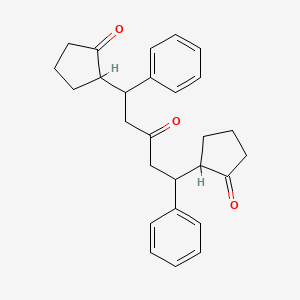
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
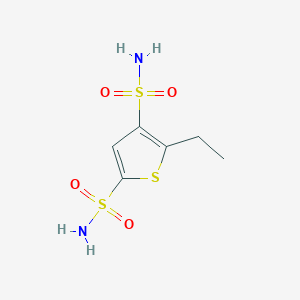
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
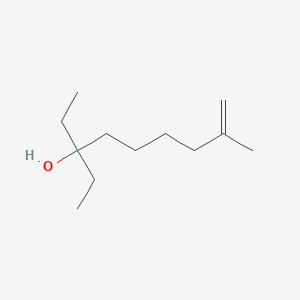
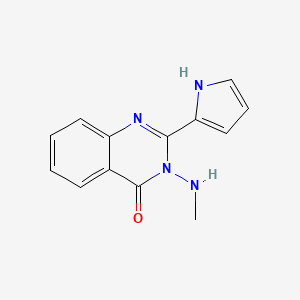

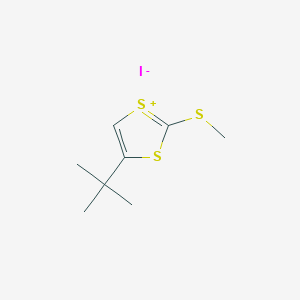
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)

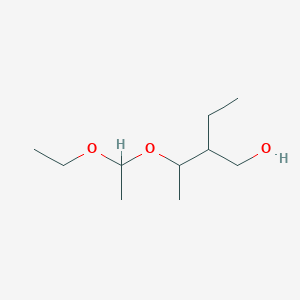
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

